REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:31])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:22]3[CH:27]=[CH:26][C:25]([N:28]([CH3:30])[CH3:29])=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=O)O2)=[CH:5][CH:4]=1.[OH2:32].[NH2:33][NH2:34]>C(O)C>[CH3:30][N:28]([CH3:29])[C:25]1[CH:24]=[CH:23][C:22]([C:9]2([C:6]3[CH:5]=[CH:4][C:3]([N:2]([CH3:1])[CH3:31])=[CH:8][CH:7]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:20])[CH3:21])=[CH:16][CH:17]=3)[C:11](=[O:32])[NH:34][NH:33]2)=[CH:27][CH:26]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
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Details
|
With stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was maintained
|
Type
|
WAIT
|
Details
|
After setting overnight at ambient temperature
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
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Details
|
the resulting slurry was chilled to approximately 5° C. by means of an external ice bath
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
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Details
|
washed four times each with 50.0 ml of cold water
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Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C1(NNC(C2=CC(=CC=C12)N(C)C)=O)C1=CC=C(C=C1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |